(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields. The compound features a dimethylaminophenyl group, a dimethylbenzo[d]thiazolyl group, and a piperazinyl methanone group, which together form a molecule with intriguing chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several steps. One common method starts with the reaction of 4-dimethylaminobenzaldehyde with 4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazine in the presence of a reducing agent like sodium borohydride. This reaction yields the target compound under mild conditions, typically in a solvent such as ethanol, at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for higher yields and efficiency. Large-scale production often involves automated systems and continuous flow reactors to ensure consistent quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can alter the structure by removing oxygen or adding hydrogen.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, allowing the replacement of certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoquinone derivatives, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules, contributing to research in organic synthesis and materials science.
Biology
The compound's interactions with biological systems make it a subject of study in biochemical and pharmacological research. It's used to probe the behavior of cellular receptors and enzymes, providing insights into cellular processes and potential therapeutic targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests potential activity as a drug candidate, possibly in the treatment of neurological disorders or cancer.
Industry
Industrial applications include its use as an intermediate in the production of dyes, pigments, and specialty chemicals. Its unique properties are leveraged to develop products with specific desired characteristics.
Mechanism of Action
The mechanism by which (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate the activity of these proteins, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Similar Compounds
Benzothiazole Derivatives: : Compounds containing the benzothiazole moiety share some chemical properties but lack the specific substitution pattern.
Piperazine Derivatives: : These compounds feature the piperazine ring and exhibit similar biological activities but differ in their substitution patterns.
Phenylamine Derivatives: : These compounds contain the phenylamine group but differ in their overall structure and properties.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-15-13-16(2)20-19(14-15)28-22(23-20)26-11-9-25(10-12-26)21(27)17-5-7-18(8-6-17)24(3)4/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCOHYDYERLXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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